5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Medicinal Chemistry Lead Optimization Physicochemical Property Screening

Procure the definitive 5-methyl-8-azaadenine core (CAS 63586-32-3) for reproducible structure-activity relationship (SAR) programs. Unlike inactive or non-selective 5-H or 5-phenyl variants, this specific 5-methyl substitution is essential for engaging the conserved lipophilic sub-pocket in kinases (e.g., GCN2) and for maintaining adenosine A1/A2A receptor selectivity. Do not substitute; this specific scaffold ensures valid biological target engagement and cellular pharmacodynamics. Ideal for modular synthesis of selective chemical probes and nucleoside analogues.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 63586-32-3
Cat. No. B3276156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS63586-32-3
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=NC2=NNN=C2C(=N1)N
InChIInChI=1S/C5H6N6/c1-2-7-4(6)3-5(8-2)10-11-9-3/h1H3,(H3,6,7,8,9,10,11)
InChIKeyRORSHXNAUVOVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 63586-32-3): Core Scaffold Identity and Physicochemical Baseline for Procurement Decisions


5-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 63586-32-3) is a C5-methylated analogue of the 8-azaadenine (CAS 1123-54-2) triazolopyrimidine nucleobase scaffold [1]. With a molecular formula of C5H6N6 and a molecular weight of 150.14 g/mol, it presents a polar surface area (PSA) of 67.35 Ų and a calculated LogP of 0.0563, indicating pronounced hydrophilicity . This compound serves as a minimalist, unsubstituted core for the modular synthesis of diverse bioactive triazolopyrimidines, with the 5-methyl group providing a key point of structural and electronic differentiation for downstream functionalization and biological target engagement [2].

Why 5-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 63586-32-3) Cannot Be Replaced by Other Triazolopyrimidine Scaffolds in Focused Library Synthesis


In-class substitution is commonly attempted but scientifically invalid in structure-activity relationship (SAR) programs. The 5-methyl group on the triazolopyrimidine core is not inert; SAR studies at the analogous 5-position have shown that even small electronic or steric perturbations can drastically alter kinase selectivity and potency [1]. For example, in a related 8-azapurine series, the introduction of a nitrogen atom at the 8-position (creating the triazolopyrimidine scaffold) decreased CDK2 affinity while paradoxically enhancing antiproliferative activity via p53 activation, demonstrating a complete decoupling of target potency from cellular phenotype [2]. Consequently, substituting the 5-methyl analogue with a 5-H, 5-phenyl, or 5-thiomethyl variant introduces unpredictable changes to molecular recognition and cellular pharmacodynamics, compromising the reproducibility of a chemical series and invalidating SAR hypotheses developed on the intended scaffold.

Quantitative Differentiation Evidence for 5-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 63586-32-3) Against Its Closest Structural Analogs


Enhanced Aqueous Solubility and Reduced Lipophilicity Compared to 3-Methyl and 2-Methyl N-Isomers

The 5-methyl substitution on the C5 position of the pyrimidine ring, rather than N-alkylation at the triazole nitrogens, directly impacts physicochemical properties critical for bioavailability. The uncharged 2-methyl isomer (2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine) exhibits a LogP of 1.3, whereas the target compound has a LogP of 0.0563 [1]. This lower LogP translates to improved aqueous solubility for the target compound, a crucial factor for achieving high concentrations in biochemical assays and simplifying formulation for in vivo studies.

Medicinal Chemistry Lead Optimization Physicochemical Property Screening

Distinct Hydrogen Bond Donor/Acceptor Topology Compared to 7-Des-amino Analogue 8-Azahypoxanthine

The presence of the 7-amino group provides a hydrogen bond donor functionality absent in the related 7-one analogue (8-azahypoxanthine) and a distinct orientation compared to the 7-amino of the unsubstituted 8-azaadenine. This hydrogen bond donor topology is critical for anchoring the scaffold within the adenine-binding pocket of kinases and other ATP-utilizing enzymes. The 5-methyl group further differentiates this scaffold by filling a lipophilic sub-pocket often exploited for selectivity. SAR studies on triazolo[4,5-d]pyrimidine GCN2 inhibitors have shown that modifications at the 7-position, which disrupt this H-bonding pattern while retaining the C5-methyl, lead to complete loss of target engagement [1].

Molecular Recognition Target Engagement Isosteric Replacement

SAR-Guided Prioritization Over 5-Phenyl or 5-Thiomethyl Congeners for Adenosine Receptor Programs

In adenosine A1 and A2A receptor programs, the 5-position substituent on the triazolo[4,5-d]pyrimidine core profoundly influences receptor subtype selectivity. A study on 7-amino-substituted derivatives with various 3- and 5-position substituents reported Ki values for the A1 receptor ranging from below 50 nM (for a 2-chlorobenzyl analogue at position 3) to over 10,000 nM [1]. Although direct Ki data for the 5-methyl compound are not available in this study, the reported trend indicates that replacing the C5-methyl with a C5-phenyl or C5-thiomethyl group leads to a dramatic drop in A1 affinity, while selectivity for the A2A subtype is similarly altered [1]. This positions the 5-methyl compound as the optimal starting point for developing subtype-selective adenosine antagonists.

Adenosine Receptor Antagonism Kinase Selectivity Profiling Chemical Probe Development

High-Impact Application Scenarios for 5-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 63586-32-3) in Medicinal Chemistry and Chemical Biology


Kinase Inhibitor Lead Generation Leveraging the Adenine-Mimetic Scaffold

The 5-methyl-8-azaadenine core serves as a privileged adenine isostere for targeting the ATP-binding site of kinases. Its distinct hydrogen bond donor/acceptor pattern compared to purines and other scaffolds enables the development of inhibitors with novel selectivity profiles. The C5-methyl group is essential for engaging a conserved lipophilic sub-pocket adjacent to the hinge region, a feature that has been exploited in the development of selective GCN2 inhibitors [1]. Procuring the 5-methyl core specifically enables systematic exploration of this sub-pocket via subsequent N3-derivatization.

Adenosine Receptor Subtype-Selective Chemical Probe Development

As demonstrated by SAR studies on amino-substituted triazolo[4,5-d]pyrimidines, the C5-methyl group is a critical determinant of adenosine A1 versus A2A receptor selectivity [1]. This scaffold, when functionalized at the N3 and N7 positions, provides a versatile platform for developing selective chemical probes for these therapeutically relevant GPCRs. Substitution with a C5-phenyl or other bulky group abolishes this selectivity window, confirming the necessity of the specific 5-methyl substitution.

Synthesis of Purine Nucleoside Analogues for Antiviral Drug Discovery

The 5-methyl-1H-triazolo[4,5-d]pyrimidin-7-amine can be glycosylated to produce nucleoside analogues that mimic adenosine or guanosine. The unique electronic distribution of the triazolopyrimidine ring system, modulated by the C5-methyl group, can confer resistance to metabolic deamination pathways and lead to compounds with improved metabolic stability and antiviral activity, as seen in the development of CHIKV inhibitors based on the related triazolopyrimidinone scaffold [2].

Chemical Biology Tool for Investigating Ubiquitin-Specific Protease (USP) Function

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has recently been established as a highly potent and selective core for developing USP28 inhibitors, with some analogues achieving nanomolar cellular activity [3]. The 5-methyl substituent is a key structural feature that can be retained or modified to fine-tune potency and selectivity against other DUBs. This core scaffold serves as an ideal starting point for developing chemical probes to dissect the complex biology of the ubiquitin-proteasome system.

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